Welcome to the BenchChem Online Store!
molecular formula Ru B088614 Ruthenium-106 CAS No. 13967-48-1

Ruthenium-106

Cat. No. B088614
M. Wt: 105.90733 g/mol
InChI Key: KJTLSVCANCCWHF-BKFZFHPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07425631B2

Procedure details

A ruthenium chiral complex was prepared as follows: (1S, 2S)-(+)—N-p-Tosyl-1,2-diphenylethylenediamine (1.10 g, 3.0 mmol, Aldrich) and [RuCl2(η6-para-cymene)]2 (0.92 g, 1.5 mmol, STREM) were dissolved in 35 ml of i-PrOH and stirred at 80° C. for 1 h. The reaction was concentrated under reduced pressure to ˜5 ml. The mixture was cooled to −20° C., and 10 mL of H2O was added with shaking. The solution was scratched with a spatula until it all solidifies. The solid was filtered and washed with H2O to provide the desired chiral complex. The complex was dried in vacuo. A 5/2 mixture of formic acid and Et3N was prepared as follows: A mixture of formic acid (190 ml, 232 g, 5.03 mmol) and Et3N (280 mL, 203 g, 2.01 mmol) were heated to 100° C. under reduced pressure (˜100 mm Hg) to remove volatile chemicals. The residue was used without further purification. 7-Cyanochroman-4-one (10.2 g, 58.9 mmol) and a 5/2 mixture of formic acid and Et3N (50 mL) were dissolved in CH3CN (120 ml). The ruthenium chiral complex (S, S—, 0.380 g, 0.589 mmol) was added. The reaction was stirred at RT for 14 h. After the addition of H2O (100 mL), the mixture was extracted with EtOAc (300 ml, 3×). The organic phases were combined and washed sequentially with a saturated NaHCO3 solution and brine. The organic solution was dried over MgSO4, filtered and concentrated in vacuo to provide a crude brown solid which was purified by flash column chromatography (silica, 50% EtOAc in hexane) to provide the title compound.
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
[RuCl2(η6-para-cymene)]2
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1C=CC(S(N[C@H]([C@@H](N)C2C=CC=CC=2)C2C=CC=CC=2)(=O)=O)=CC=1.[C:27]([C:29]1[CH:38]=[C:37]2[C:32]([C:33](=[O:39])[CH2:34][CH2:35][O:36]2)=[CH:31][CH:30]=1)#[N:28].[Ru:40]>CC(O)C.CC#N.O.CCN(CC)CC.C(O)=O>[Ru:40].[OH:39][C@@H:33]1[C:32]2[C:37](=[CH:38][C:29]([C:27]#[N:28])=[CH:30][CH:31]=2)[O:36][CH2:35][CH2:34]1

Inputs

Step One
Name
Quantity
280 mL
Type
solvent
Smiles
CCN(CC)CC
Name
Quantity
190 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N
Name
[RuCl2(η6-para-cymene)]2
Quantity
0.92 g
Type
reactant
Smiles
Name
Quantity
35 mL
Type
solvent
Smiles
CC(C)O
Step Three
Name
Quantity
10.2 g
Type
reactant
Smiles
C(#N)C1=CC=C2C(CCOC2=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ru]
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
CC#N
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure to ˜5 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −20° C.
ADDITION
Type
ADDITION
Details
10 mL of H2O was added
STIRRING
Type
STIRRING
Details
with shaking
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
to provide the desired chiral complex
CUSTOM
Type
CUSTOM
Details
The complex was dried in vacuo
ADDITION
Type
ADDITION
Details
A 5/2 mixture of formic acid and Et3N
CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
were heated to 100° C. under reduced pressure (˜100 mm Hg)
CUSTOM
Type
CUSTOM
Details
to remove volatile chemicals
CUSTOM
Type
CUSTOM
Details
The residue was used without further purification
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT for 14 h
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (300 ml, 3×)
WASH
Type
WASH
Details
washed sequentially with a saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a crude brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (silica, 50% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Ru]
Name
Type
product
Smiles
O[C@H]1CCOC2=CC(=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07425631B2

Procedure details

A ruthenium chiral complex was prepared as follows: (1S, 2S)-(+)—N-p-Tosyl-1,2-diphenylethylenediamine (1.10 g, 3.0 mmol, Aldrich) and [RuCl2(η6-para-cymene)]2 (0.92 g, 1.5 mmol, STREM) were dissolved in 35 ml of i-PrOH and stirred at 80° C. for 1 h. The reaction was concentrated under reduced pressure to ˜5 ml. The mixture was cooled to −20° C., and 10 mL of H2O was added with shaking. The solution was scratched with a spatula until it all solidifies. The solid was filtered and washed with H2O to provide the desired chiral complex. The complex was dried in vacuo. A 5/2 mixture of formic acid and Et3N was prepared as follows: A mixture of formic acid (190 ml, 232 g, 5.03 mmol) and Et3N (280 mL, 203 g, 2.01 mmol) were heated to 100° C. under reduced pressure (˜100 mm Hg) to remove volatile chemicals. The residue was used without further purification. 7-Cyanochroman-4-one (10.2 g, 58.9 mmol) and a 5/2 mixture of formic acid and Et3N (50 mL) were dissolved in CH3CN (120 ml). The ruthenium chiral complex (S, S—, 0.380 g, 0.589 mmol) was added. The reaction was stirred at RT for 14 h. After the addition of H2O (100 mL), the mixture was extracted with EtOAc (300 ml, 3×). The organic phases were combined and washed sequentially with a saturated NaHCO3 solution and brine. The organic solution was dried over MgSO4, filtered and concentrated in vacuo to provide a crude brown solid which was purified by flash column chromatography (silica, 50% EtOAc in hexane) to provide the title compound.
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
[RuCl2(η6-para-cymene)]2
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1C=CC(S(N[C@H]([C@@H](N)C2C=CC=CC=2)C2C=CC=CC=2)(=O)=O)=CC=1.[C:27]([C:29]1[CH:38]=[C:37]2[C:32]([C:33](=[O:39])[CH2:34][CH2:35][O:36]2)=[CH:31][CH:30]=1)#[N:28].[Ru:40]>CC(O)C.CC#N.O.CCN(CC)CC.C(O)=O>[Ru:40].[OH:39][C@@H:33]1[C:32]2[C:37](=[CH:38][C:29]([C:27]#[N:28])=[CH:30][CH:31]=2)[O:36][CH2:35][CH2:34]1

Inputs

Step One
Name
Quantity
280 mL
Type
solvent
Smiles
CCN(CC)CC
Name
Quantity
190 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N
Name
[RuCl2(η6-para-cymene)]2
Quantity
0.92 g
Type
reactant
Smiles
Name
Quantity
35 mL
Type
solvent
Smiles
CC(C)O
Step Three
Name
Quantity
10.2 g
Type
reactant
Smiles
C(#N)C1=CC=C2C(CCOC2=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ru]
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
CC#N
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure to ˜5 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −20° C.
ADDITION
Type
ADDITION
Details
10 mL of H2O was added
STIRRING
Type
STIRRING
Details
with shaking
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
to provide the desired chiral complex
CUSTOM
Type
CUSTOM
Details
The complex was dried in vacuo
ADDITION
Type
ADDITION
Details
A 5/2 mixture of formic acid and Et3N
CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
were heated to 100° C. under reduced pressure (˜100 mm Hg)
CUSTOM
Type
CUSTOM
Details
to remove volatile chemicals
CUSTOM
Type
CUSTOM
Details
The residue was used without further purification
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT for 14 h
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (300 ml, 3×)
WASH
Type
WASH
Details
washed sequentially with a saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a crude brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (silica, 50% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Ru]
Name
Type
product
Smiles
O[C@H]1CCOC2=CC(=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.